Calcium dihydrogen ditartrate

Description

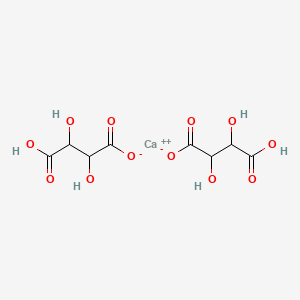

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5743-33-9 |

|---|---|

Molecular Formula |

C8H10CaO12 |

Molecular Weight |

338.24 g/mol |

IUPAC Name |

calcium;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/2C4H6O6.Ca/c2*5-1(3(7)8)2(6)4(9)10;/h2*1-2,5-6H,(H,7,8)(H,9,10);/q;;+2/p-2 |

InChI Key |

GLSXJWMRFIWYNO-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O.[Ca+2] |

Other CAS No. |

5743-33-9 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics

Solution-Phase Synthesis Approaches

Solution-phase synthesis is the most common route for producing calcium dihydrogen ditartrate and related calcium tartrate compounds. These methods offer excellent control over particle size, morphology, and purity through the manipulation of reaction conditions.

Controlled precipitation is a primary technique for the synthesis of this compound from aqueous solutions. This process involves the reaction of a soluble calcium salt with tartaric acid or a soluble tartrate salt, leading to the formation of a sparingly soluble calcium tartrate precipitate. The kinetics and outcome of the precipitation are highly dependent on the precise control of several factors.

One effective method for controlling crystallization is the use of seed crystals. Introducing micronized calcium tartrate crystals into a supersaturated solution provides nucleation sites, which can accelerate the rate of precipitation and help manage crystal growth. tandfonline.commsu.edumdpi.com This technique is particularly relevant in industries like winemaking, where spontaneous precipitation of calcium tartrate can be undesirable. tandfonline.com The addition of seed crystals can reduce the energy barrier required for the initial nucleation phase. unesp.br

Another approach involves a double decomposition reaction. For instance, an aqueous solution of calcium chloride can be reacted with a solution containing tartrate ions to generate a suspension of calcium tartrate tetrahydrate precipitate. acs.org Furthermore, the choice of solvent medium can influence the reaction. While aqueous systems are common, the use of different media agents, such as acetone-water or ethanol-water systems, has been shown to affect the morphology and properties of precipitated calcium compounds, representing a potential avenue for controlling the characteristics of this compound. researchgate.net A patented process also highlights the importance of physical parameters, noting that a high degree of shear during precipitation can keep the surfaces of calcium tartrate crystals clean, permitting their development free from residue salts. chalcogen.ro

Table 1: Parameters for Solution-Phase Synthesis of Calcium Tartrate via Controlled Precipitation

| Parameter | Description | Effect on Synthesis | Source |

|---|---|---|---|

| Seeding | Addition of micronized calcium tartrate crystals to the solution. | Provides nucleation sites, increases the rate of precipitation, and helps control crystal growth. | tandfonline.commsu.edumdpi.com |

| Precipitant | Use of reactants like calcium chloride in a double decomposition reaction. | Reacts with tartrate ions to form the desired calcium tartrate precipitate, often as a hydrate. | acs.org |

| Solvent Medium | The liquid phase in which precipitation occurs (e.g., aqueous, acetone-water). | Can alter particle morphology and physical properties of the final product. | researchgate.net |

| Physical Agitation | Applying a high degree of shear during the precipitation process. | Inhibits contamination by keeping crystal surfaces clean, promoting purer particle formation. | chalcogen.ro |

Hydrothermal and solvothermal synthesis represent another class of solution-based methods where crystallization occurs from a heated solvent under high pressure. While literature specifically detailing the hydrothermal synthesis of this compound is limited, the methodology has been successfully applied to structurally related metal tartrates. For example, a new semi-organic compound, Strontium Boro Tartrate (SBT), was synthesized using a hydrothermal method. uni-saarland.de

In other hydrothermal applications, tartrates have been used as chelating agents to direct the formation of complex nanostructures. Sodium tartrate, for instance, chelates with Ca²⁺ ions during the hydrothermal synthesis of hydroxyapatite, guiding the self-assembly of nanorods into hierarchical structures. rsc.org This demonstrates the stability and reactivity of the tartrate ion under hydrothermal conditions. Analogous methods, such as hydrothermal reactions for preparing various calcium phosphates, are well-established, suggesting the potential viability of this route for producing crystalline this compound with controlled properties. researchgate.net

Solid-State Synthesis Mechanisms

Solid-state synthesis, which involves the reaction of solid precursors, is a less frequently documented method for producing this compound compared to solution-based routes. These methods are often advantageous for being solvent-free. A key technique in this category is mechanochemical synthesis.

Mechanochemical methods utilize mechanical energy, typically from grinding or milling, to activate and drive chemical reactions between solid reactants. researchgate.net For instance, calcium dialuminate and biphasic calcium phosphates have been synthesized by grinding solid precursors like calcium hydroxide (B78521) or calcium carbonate with aluminum hydroxide or other phosphates, respectively. uni-regensburg.degoogle.com This process often creates a highly homogeneous, X-ray amorphous precursor phase which, upon moderate heating, transforms into the desired crystalline product at temperatures significantly lower than those required for unground mixtures. uni-regensburg.de

Research on other bivalent metal tartrates (involving Mn, Fe, Co, Ni, Cu, Zn) has demonstrated the feasibility of synthesizing solid-state tartrate compounds. unesp.br In these studies, solid precursors are reacted to form anhydrous or hydrated metal tartrates, whose thermal stability and decomposition pathways are then characterized. unesp.br While specific protocols for the direct mechanochemical synthesis of this compound are not prevalent in published research, the success with analogous metal tartrates and other calcium compounds indicates its potential as a viable synthetic pathway. unesp.bruni-regensburg.de

Kinetic Analysis of this compound Formation Reactions

The rate and pathway of this compound formation are governed by the reaction kinetics, which are highly sensitive to the conditions of the synthesis.

The molar ratio of precursors is a fundamental parameter in controlling the reaction. During the precipitation of calcium tartrate, in-situ measurements have shown that the stoichiometry between tartaric acid and calcium is maintained at a 1:1 ratio throughout all phases of crystallization. google.commdpi.com

In specific patented synthesis processes, the stoichiometric ratio is a critical control point. For the production of calcium tartrate via the oxidation of acid calcium maleate (B1232345), it is specified that at most one mole of hydrogen peroxide should be used per mole of the maleate precursor to achieve a high yield. Similarly, in precipitation recovery processes, it is often preferable to use a slight excess of the calcium precipitant, though large excesses are avoided to prevent contamination from residue salts. chalcogen.ro Interestingly, in the synthesis of other calcium compounds like calcium orthophosphates, studies have found that the final phase composition of the precipitate is not strongly dependent on the initial Ca/P molar ratio, but is instead dictated more powerfully by the system's pH and temperature.

Temperature and pH are critical factors that exert significant influence over the kinetics of this compound formation.

Temperature Dependence: The influence of temperature on calcium tartrate precipitation is complex and differs notably from that of other tartrate salts like potassium bitartrate (B1229483). The solubility of calcium tartrate is only slightly affected by decreases in temperature. tandfonline.comunesp.brresearchgate.net Consequently, cold stabilization is often considered an unreliable method for inducing its complete precipitation. msu.eduresearchgate.net However, temperature does affect the reaction kinetics; low temperatures are reported to slow the rate of precipitation. google.commdpi.com Paradoxically, in certain analytical tests for stability, low temperatures (e.g., -4°C) are employed to accelerate the sedimentation kinetics once nucleation has been initiated by seeding. mdpi.comresearchgate.net For synthetic purposes, specific temperature ranges are often optimal. One patented process for precipitation recommends temperatures between 60°C and 70°C to obtain a pure product without discoloration, while another synthesis route specifies heating at 50°C to 90°C. chalcogen.ro

pH Dependence: The pH of the reaction medium plays a crucial role, primarily by regulating the dissociation equilibrium of tartaric acid. unesp.br Tartaric acid can exist as the undissociated acid, the bitartrate ion, or the fully dissociated tartrate ion. tandfonline.com A higher pH shifts this equilibrium, increasing the concentration of the tartrate ion, which is required for the formation of calcium tartrate. msu.eduunesp.br This makes the precipitation of calcium tartrate much more likely at higher pH values. researchgate.net Research indicates that even a minor increase in pH of 0.1 units can dramatically enhance the speed and intensity of the precipitation reaction. researchgate.net However, some conflicting reports suggest that wine pH has little to no effect on the rate of precipitation, but rather only on the final equilibrium concentration of the salt in the solution. google.commdpi.com

Table 2: Influence of Kinetic Parameters on this compound Formation

| Kinetic Parameter | Observed Effect | Details | Source |

|---|---|---|---|

| Temperature | Slows precipitation rate | Lower temperatures decrease the kinetic rate of crystal formation. | google.commdpi.com |

| Minor impact on solubility | Unlike potassium bitartrate, solubility is not significantly reduced at low temperatures, making cold stabilization less effective for removal. | tandfonline.comunesp.brresearchgate.net | |

| Optimal range for synthesis | Specific temperature ranges (e.g., 50-90°C) are used in certain synthetic protocols to optimize yield and purity. | chalcogen.ro | |

| pH | Increases precipitation likelihood and speed | Higher pH increases the concentration of the reactive tartrate ion, favoring and accelerating crystal formation. | msu.eduunesp.brresearchgate.net |

| Affects equilibrium concentration | Some studies report pH primarily dictates the final concentration at equilibrium rather than the kinetic rate of precipitation. | google.commdpi.com |

Crystallization Science and Phase Behavior

Nucleation Phenomena

Nucleation, the initial step in crystallization, involves the formation of stable crystalline nuclei from a supersaturated solution. This process can occur spontaneously within the bulk solution (homogeneous nucleation) or be induced by the presence of foreign surfaces (heterogeneous nucleation). The initial nucleation phase for calcium tartrate is considered the limiting factor in its crystallization due to the high energy barrier for forming a crystal germ.

Homogeneous Nucleation Studies

Homogeneous nucleation occurs in the absence of any foreign particles or surfaces. It is a stochastic process driven by thermodynamic fluctuations within a supersaturated solution. For many calcium salts, including tartrates, achieving true homogeneous nucleation is challenging as even microscopic dust particles can act as nucleation sites. Classical Nucleation Theory (CNT) provides a framework for understanding this process, describing the formation of a stable nucleus as overcoming a free energy barrier. The theory posits that the nucleation rate is dependent on factors such as supersaturation, temperature, and the interfacial tension between the crystal and the solution.

Research on related calcium compounds suggests that the pathway to crystalline phases can be complex, sometimes involving the formation of metastable precursor phases. While specific studies on the homogeneous nucleation of calcium dihydrogen ditartrate are not extensively available, the principles of CNT and the potential for precursor phases are expected to apply.

Heterogeneous Nucleation on Diverse Substrate Surfaces

Heterogeneous nucleation is more common in practical scenarios as it occurs at a lower energy barrier compared to homogeneous nucleation. The presence of a substrate reduces the free energy required for nucleus formation. The effectiveness of a substrate depends on its chemical and physical properties, including its surface chemistry and crystallographic match with the nucleating crystal.

Studies on calcium carbonate have shown that different substrates can significantly influence the interfacial energy and, consequently, the nucleation rate. For instance, the interfacial energy for calcite nucleation on a quartz substrate is considerably lower than for homogeneous nucleation. Similarly, in the context of winemaking, the presence of impurities and existing microcrystals can act as sites for heterogeneous nucleation of calcium tartrate. The addition of seed crystals, such as micronized calcium tartrate, is a practical application of heterogeneous nucleation to control crystallization.

| Substrate | Interfacial Energy (mJ/m²) | Reference |

|---|---|---|

| Quartz | 31.1 - 47 | |

| Calcite (seed crystal) | ~10.14 |

Induction Time Measurement and Modeling

Induction time is the period between the creation of a supersaturated state and the appearance of detectable crystals. It is a crucial parameter for characterizing nucleation kinetics. The measurement of induction time can be performed using various techniques, including turbidimetry, which detects the scattering of light by newly formed crystals.

The induction time is influenced by several factors, including the level of supersaturation, temperature, and the presence of impurities. Generally, increasing the supersaturation and temperature leads to a shorter induction time. Modeling of induction time often relates it to the nucleation rate and the growth rate of the nuclei to a detectable size. For many systems, the relationship between induction time and supersaturation can be used to determine key nucleation parameters, such as the interfacial energy.

| Concentration (M) | Induction Time (s) |

|---|---|

| 0.15 | 160 |

| 0.20 | 92 |

| 0.25 | 69 |

| 0.30 | 49 |

| 0.35 | 28 |

Data adapted from a study on calcium sulfate, illustrating the inverse relationship between concentration (supersaturation) and induction time.

Crystal Growth Mechanisms

Following nucleation, the newly formed crystal nuclei grow by the addition of molecules from the supersaturated solution. The mechanism of crystal growth can be controlled by either the rate of diffusion of molecules to the crystal surface or the kinetics of their integration into the crystal lattice.

Kinetic vs. Diffusion-Controlled Growth Regimes

The growth of a crystal can be limited by two main processes: the transport of growth units from the bulk solution to the crystal surface (diffusion control) or the incorporation of these units into the crystal lattice (kinetic or surface reaction control).

In a diffusion-controlled regime, the growth rate is primarily dependent on the rate of mass transport, which is influenced by factors such as the viscosity of the solution and the degree of agitation. If the reaction rate at the crystal surface is much faster than the diffusion rate, the concentration of the solute at the crystal-solution interface will be close to the equilibrium saturation concentration.

Conversely, in a kinetic-controlled regime, the rate-limiting step is the surface integration process. This can involve the dehydration of the solute, its attachment to a specific site on the crystal surface, and its incorporation into the lattice. In this case, the growth rate is highly sensitive to the surface characteristics of the crystal and the presence of any inhibitors that can block growth sites. A simple rule of thumb to distinguish between these regimes is to observe the effect of fluid velocity: if the reaction rate increases with increasing velocity, it is likely diffusion-controlled; if it remains the same, it is kinetically controlled.

Impact of Solution Supersaturation

Supersaturation is the primary driving force for both nucleation and crystal growth. The level of supersaturation significantly affects the rate of crystal growth and the final crystal morphology. Generally, a higher degree of supersaturation leads to a faster growth rate.

Studies on the crystallization kinetics of calcium tartrate have demonstrated this relationship. In model solutions, as the temperature decreases, the supersaturation increases, leading to a higher precipitation rate. The relationship between the growth rate and supersaturation can often be described by a power law model.

| Temperature (°C) | Overall Crystal Growth Coefficient (L²·mol⁻¹·s⁻¹) |

|---|---|

| 5 | 1.6 x 10⁻⁴ |

| 10 | 1.5 x 10⁻⁴ |

| 15 | 1.3 x 10⁻⁴ |

| 20 | 1.1 x 10⁻⁴ |

Data from a study by Abguéguen and Boulton (1993), showing the effect of temperature on the crystal growth of calcium tartrate.

At very high levels of supersaturation, the nucleation rate may dominate over the growth rate, leading to the formation of a large number of small crystals. Conversely, at lower supersaturation levels, crystal growth is favored, resulting in fewer, larger crystals. Therefore, precise control of supersaturation is essential for achieving a desired crystal size distribution.

Polymorphism and Hydrate Formation

This compound exhibits a rich polymorphic and hydrated landscape, with several crystalline forms and states of hydration having been identified and characterized.

Characterization of Crystalline Forms and Hydrates

This compound is known to exist in multiple crystalline forms, including orthorhombic and triclinic polymorphs. Furthermore, it can form a range of hydrates, with the tetrahydrate being a commonly studied form. Anhydrous, trihydrate, and hexahydrate forms have also been reported, highlighting the compound's versatile interaction with water molecules.

The characterization of these different forms relies on a combination of analytical techniques. X-ray Diffraction (XRD) is a fundamental tool for determining the crystal structure and lattice parameters. For instance, the tetrahydrate of a related compound, calcium tartrate, has been identified as having an orthorhombic crystal system. derpharmachemica.comresearchgate.net

Thermal analysis techniques, such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and dehydration processes of the various hydrates. These methods can identify the temperatures at which water molecules are lost, providing insight into the strength of their binding within the crystal lattice.

The following interactive table summarizes the known crystalline forms and hydrates of calcium tartrate, a closely related compound, which provides insights into the expected behavior of this compound.

| Crystalline Form | Hydration State | Crystal System |

| Polymorph 1 | Tetrahydrate | Orthorhombic |

| Polymorph 2 | Tetrahydrate | Triclinic |

| - | Anhydrous | - |

| - | Trihydrate | - |

| - | Hexahydrate | - |

Phase Transformation Kinetics

The transformation between the different crystalline forms and hydrates of this compound is a dynamic process, the kinetics of which are critical for controlling the final product. While specific kinetic parameters for the phase transformations of this compound are not extensively documented, studies on analogous compounds like calcium oxalate (B1200264) trihydrate provide a framework for understanding these processes. The dehydration of calcium oxalate trihydrate, for instance, occurs in a multi-step process, and its kinetics can be modeled to determine parameters such as activation energy and the reaction order. scispace.com

The thermal decomposition of calcium tartrate tetrahydrate has been studied, revealing that the dehydration process is a key phase transformation. The kinetics of this dehydration, including the activation energy, can be investigated using techniques like thermogravimetric analysis. One study on the thermal decomposition of strontium tartrate, a similar divalent metal tartrate, determined the activation energy for its dehydration and decomposition stages, suggesting that such quantitative analysis is feasible for this compound as well. researchgate.net The kinetics of crystallization from solution are also of significant interest, with studies on calcium tartrate in model solutions investigating the influence of various factors on crystal growth constants and activation energy. semanticscholar.org

Understanding the kinetics of these transformations is essential for processes where control over the crystalline form is paramount, such as in the pharmaceutical and food industries.

Influence of Impurities and Additives on Crystallization

The crystallization of this compound is highly sensitive to the presence of impurities and additives, which can significantly alter the crystallization pathway, crystal morphology, and nucleation kinetics.

Effects of Organic Macromolecules and Inhibitors

Organic macromolecules, particularly those found in complex systems like wine, can act as potent inhibitors of this compound crystallization. Polysaccharides, proteins, and polyphenols are known to interfere with crystal formation. The mechanism of inhibition is often multifaceted, involving the binding of these macromolecules to calcium ions, thereby reducing the supersaturation of the solution, or their adsorption onto the surfaces of growing crystals, which blocks active growth sites and hinders further crystallization. enartis.com

Carboxymethylcellulose (CMC) is a well-known inhibitor used to prevent tartrate crystallization. Its effectiveness is attributed to its ability to block nucleation sites on seed crystals, thus preventing their growth. nih.gov The interaction between these macromolecules and the crystal surface is influenced by factors such as the charge density of the colloid, which can be affected by the pH of the solution. nih.gov

The following interactive table provides examples of organic macromolecules that have been studied for their inhibitory effects on the crystallization of tartrate salts.

| Macromolecule/Inhibitor | Primary Mechanism of Action |

| Polysaccharides (e.g., Rhamnogalacturonan-I) | Sequestration of calcium ions, inhibiting nucleus formation. |

| Carboxymethylcellulose (CMC) | Adsorption onto crystal surfaces, blocking growth sites. nih.gov |

| Proteins | Binding to calcium and/or tartrate ions, reducing supersaturation. acs.org |

| Polyphenols | Interfering with the energy barrier for crystal growth. acs.org |

Role of Metal Ion Doping on Crystallization Pathway and Morphology

The presence of other metal ions, often referred to as "doping," can significantly influence the crystallization of this compound. These ions can be incorporated into the crystal lattice or adsorb onto the crystal surface, leading to changes in the crystallization pathway and the final morphology of the crystals.

Magnesium ions, for example, have been observed to have an inhibitory effect on the crystallization of calcium oxalate, a related calcium salt. researchgate.net Studies on the effect of magnesium on calcium phosphate (B84403) mineral formation have shown that it can lead to the formation of less crystalline and smaller particles. mdpi.com In the context of calcium tartrate, magnesium is considered a natural factor that can hinder its formation. enartis.com

The introduction of cobalt ions into the calcium tartrate lattice has been shown to result in Co atoms occupying interstitial sites. acs.org The specific impact of different divalent cations on the crystal habit and morphology of this compound is an area of ongoing research. The effect of such doping is dependent on the specific ion, its concentration, and the crystallization conditions. Understanding these effects is crucial for tailoring the physical properties of this compound crystals for specific applications.

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Analysis

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Atomic Arrangement and Unit Cell Determination

Single crystal X-ray diffraction has been instrumental in defining the precise structure of calcium (2R,3R)-tartrate tetrahydrate. iucr.org High-quality crystals, sometimes sourced from natural origins like wine, have been analyzed to determine their atomic arrangement. iucr.orgchemrxiv.orgnih.gov These studies reveal that calcium (2R,3R)-tartrate tetrahydrate crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.orgnih.gov The absolute configuration of the tartrate enantiomer has been unambiguously established through the analysis of anomalous dispersion effects in the diffraction patterns. iucr.orgchemrxiv.orgnih.gov

The coordination environment of the calcium ion (Ca²⁺) involves bonding to four symmetry-related tartrate anions and two water molecules, resulting in a distorted pseudo-octahedral geometry. chemrxiv.org Each tartrate anion acts as a tetratopic ligand, chelating two calcium cations and acting as a terminal ligand for two others. chemrxiv.org The remaining two water molecules are not directly coordinated to the calcium ion but are involved in an extensive network of hydrogen bonds that stabilize the crystal lattice. chemrxiv.orgnih.gov

Crystallographic Data for Calcium (2R,3R)-Tartrate Tetrahydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.1587 (4) |

| b (Å) | 9.5551 (4) |

| c (Å) | 10.5041 (5) |

| V (ų) | 919.24 (7) |

| Z | 4 |

Data sourced from a 2024 study on calcium (2R,3R)-tartrate tetrahydrate found in wine crystals. iucr.org

Powder X-ray Diffraction for Crystalline Phase Identification and Lattice Parameter Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and analyze lattice parameters of polycrystalline samples. For calcium tartrate and its various hydrates, PXRD patterns serve as a fingerprint for identification. While specific PXRD data for calcium dihydrogen ditartrate is not available, studies on calcium tartrate nanoparticles have utilized this technique to observe characteristic peak broadening, which is indicative of small crystal size.

Spectroscopic Investigations

Spectroscopic methods provide information about the functional groups, local atomic environments, and electronic structure of a compound.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, has been applied to study tartrate salts. For instance, a structural and spectroscopic study of calcium tartrate hexahydrate detailed its IR and Raman frequencies, allowing for the identification of vibrational modes associated with O-H, C-H, C=O, and C-O functional groups within the tartrate anion and water molecules. researchgate.net Such analyses are crucial for confirming the presence of specific chemical bonds and understanding the hydrogen-bonding network within the crystal structure.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structure

Solid-state NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei (e.g., ¹H, ¹³C) within a solid material. While no solid-state NMR studies were found for this compound, research on related compounds like calcium dihydrogen phosphate (B84403) monohydrate has utilized ¹H and ³¹P NMR to distinguish between different proton environments (e.g., water protons vs. acidic phosphate protons) and various phosphate species. researchgate.net This technique could similarly be used to probe the distinct proton environments of the carboxyl and hydroxyl groups in the hydrogen tartrate ion of this compound.

Electronic Absorption and Emission Spectroscopy for Electronic Structure

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. For tartrate compounds, which are generally colorless, significant absorption is expected only in the ultraviolet region. Studies on related organic-inorganic hybrid crystals containing tartrate moieties have used UV-Vis spectroscopy to determine the optical transparency window and calculate the optical band gap. researchgate.net For example, ethylenediamine (B42938) ditartrate dihydrate was found to have a lower cut-off wavelength of 259 nm. researchgate.net

Concluding Remarks

While the provided outline requests a detailed analysis of this compound, the necessary scientific data for this specific compound is not present in the surveyed public domain literature. The information presented herein for the related compound, calcium (2R,3R)-tartrate tetrahydrate, demonstrates the analytical techniques that would be required for a thorough structural and spectroscopic characterization. Further research is needed to isolate and characterize this compound to the same extent as its fully deprotonated analogue.

Microscopic and Morphological Characterization

The morphology and structure of calcium tartrate crystals at micro and nano levels are critical for understanding their physical properties and formation mechanisms. Scanning and Transmission Electron Microscopy are powerful tools for these investigations.

Scanning Electron Microscopy (SEM) provides detailed insights into the surface topography and crystal habit of calcium tartrate. Studies have revealed distinct morphological characteristics depending on the growth conditions.

When grown in a silica (B1680970) gel medium, calcium tartrate exhibits a plate-like crystal morphology. scholarsresearchlibrary.com These crystals appear to form through a process of layer deposition, resulting in individual plates that are flat with sharp edges. scholarsresearchlibrary.com In some instances, further plate-like growths have been observed on the primary plates. scholarsresearchlibrary.com

In the context of wine production, where calcium tartrate can precipitate as crystalline sediment, SEM analysis shows that the crystals are morphologically uniform, colorless, and transparent. fptt.ru They are characterized by smooth faces and well-defined, clear edges, a morphology that remains consistent regardless of the crystal's size, which can range from 1 to 150 micrometers. fptt.ru This uniformity is in contrast to potassium bitartrate (B1229483) crystals, which often show more variation. fptt.ru

Table 1: Summary of SEM Morphological Findings for Calcium Tartrate

| Feature | Description | Source(s) |

| Crystal Habit | Plate-like morphology; Uniform with smooth faces and clear edges. | scholarsresearchlibrary.comfptt.ru |

| Formation | Grown by layer deposition. | scholarsresearchlibrary.com |

| Surface Features | Flat individual plates with sharp edges. | scholarsresearchlibrary.com |

| Appearance in Wine | Colorless and transparent. | fptt.ru |

| Size Range (in wine) | 1–150 µm | fptt.ru |

Transmission Electron Microscopy (TEM) is employed to investigate the internal structure of materials at the nanoscale. For calcium tartrate synthesized as nanoparticles, TEM analysis confirms their nanostructured nature. worldscientific.comworldscientific.comresearchgate.net

Research on calcium tartrate dihydrate nanoparticles synthesized via a wet chemical, surfactant-mediated approach reveals a nearly spherical morphology. worldscientific.com The particle size, as determined by TEM, ranges from approximately 12.7 nm to 27.3 nm. worldscientific.com This finding aligns with the average crystallite size calculated from X-ray diffraction data, which falls between 22.8 nm and 23.9 nm. worldscientific.comresearchgate.net The use of TEM provides direct visual confirmation of the size and shape of these nanoparticles, which is crucial for applications where nanoscale properties are paramount. worldscientific.comworldscientific.comresearchgate.net

Thermal Decomposition Pathways and Stability Analysis

Thermal analysis techniques are essential for determining the thermal stability, dehydration, and decomposition pathways of calcium tartrate. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide quantitative and qualitative data on the thermal events that occur upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing detailed information about its decomposition stages. The thermal decomposition of hydrated calcium tartrate is a multi-stage process. derpharmachemica.comresearchgate.net

For calcium tartrate tetrahydrate (CaC₄H₄O₆·4H₂O), the decomposition typically begins with the loss of water molecules. researchgate.netresearchpublish.com TGA curves show that this dehydration occurs in distinct steps, suggesting that the water molecules are bound differently within the crystal lattice. researchgate.netresearchpublish.com One study identified a four-stage decomposition process between 88°C and 625°C. researchgate.net Nanoparticles of calcium tartrate dihydrate have been found to be thermally stable up to approximately 120°C before dehydration begins. worldscientific.comworldscientific.comresearchgate.net

The process generally involves:

Dehydration: The initial mass loss corresponds to the removal of water of crystallization, transforming the hydrated form into anhydrous calcium tartrate. researchgate.net

Decomposition to Oxalate (B1200264): The anhydrous calcium tartrate then decomposes to form calcium oxalate. researchgate.net

Final Decomposition: The final stage involves the decomposition of calcium oxalate into products such as calcium oxide and calcium carbonate. researchgate.net

The following table summarizes the decomposition steps observed in one study of gel-grown calcium tartrate. derpharmachemica.com

Table 2: TGA Decomposition Stages of Gel-Grown Calcium Tartrate

| Decomposition Step | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) | Proposed Reaction |

| Dehydration (I) | 100 - 250 | 18.78 | 18.75 | Loss of water molecules |

| Decomposition (II) | 250 - 400 | 14.61 | 14.58 | Formation of intermediate |

| Decomposition (III) | 400 - 500 | 14.60 | 14.58 | Formation of intermediate |

| Final Residue | > 500 | - | - | Formation of Calcium Carbonate (CaCO₃) |

Data sourced from Der Pharma Chemica, 2013. derpharmachemica.com

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the temperature difference and heat flow difference, respectively, between a sample and a reference material as a function of temperature. These techniques identify the endothermic (heat-absorbing) and exothermic (heat-releasing) events associated with phase transitions and chemical reactions.

The thermal analysis of calcium tartrate reveals several key thermal events. For hydrated calcium tartrate, DTA and DSC curves typically show multiple endothermic peaks corresponding to the multi-stage dehydration process. researchgate.netresearchpublish.com

One DTA study identified three endothermic peaks for calcium tartrate tetrahydrate at 113.18°C, 166°C, and 302.44°C. researchgate.net The first two peaks are attributed to the decomposition of the hydrated form into anhydrous calcium tartrate, while the third corresponds to the decomposition of the anhydrous salt into calcium oxalate. researchgate.net An exothermic peak was observed at 468.84°C, which is associated with the decomposition of calcium oxalate. researchgate.net

Another study using DSC on calcium tartrate showed endothermic peaks at 187.5°C and 275°C, corresponding to the evaporation of water molecules and total dehydration, respectively. researchpublish.com

Table 3: DTA and DSC Thermal Events for Calcium Tartrate

| Analysis Method | Peak Temperature (°C) | Nature of Reaction | Attributed Process | Source(s) |

| DTA | 113.18 | Endothermic | Decomposition of hydrated form | researchgate.net |

| DTA | 166.00 | Endothermic | Decomposition into anhydrous form | researchgate.net |

| DTA | 173.37 | Endothermic | Loss of water molecules | researchpublish.com |

| DSC | 187.50 | Endothermic | Evaporation of water molecules | researchpublish.com |

| DTA | 302.44 | Endothermic | Decomposition to calcium oxalate | researchgate.net |

| DTA | 306.67 | Endothermic | Further loss of water molecules | researchpublish.com |

| DTA | 432.49 | Endothermic | Decomposition | derpharmachemica.com |

| DTA | 468.84 | Exothermic | Decomposition of calcium oxalate | researchgate.net |

| DTA | 487.68 | Exothermic | Decomposition | derpharmachemica.com |

Aqueous Solution Chemistry and Complexation Behavior

Ionic Equilibria and Speciation Diagrams

The aqueous chemistry of calcium dihydrogen ditartrate is governed by a series of ionic equilibria. Tartaric acid (H₂T), a dicarboxylic acid, can dissociate in two steps to form the bitartrate (B1229483) (HT⁻) and tartrate (T²⁻) ions. The dissociation constants for tartaric acid are given as pKₐ₁ = 3.03 and pKₐ₂ = 4.37. researchgate.net The distribution of these species is pH-dependent. In wine, for instance, the bitartrate ion is the dominant form. bri.co.nz

Calcium ions (Ca²⁺) can then interact with these tartrate species to form various complexes. In neutral solutions, the primary complex formed is [Ca(Tar)]⁰, with a reported stability constant (logK₁,₁) of 1.15 ± 0.02. researchgate.net In hyperalkaline solutions (pH > 13), more complex species are formed, including [Ca₂⁺Tar²⁻H₋₁]⁻ and [Ca₂⁺Tar²⁻H₋₂]²⁻, indicating the involvement of the hydroxyl groups of the tartrate in the complexation. researchgate.net

A speciation diagram for the calcium-tartrate system would illustrate the relative concentrations of Ca²⁺, H₂T, HT⁻, T²⁻, and the various calcium-tartrate complexes as a function of pH. Such diagrams are crucial for understanding the conditions under which calcium tartrate precipitation is likely to occur. bri.co.nz

Solubility Product Determination and Environmental Factors

The solubility of this compound is a critical parameter, particularly in applications such as winemaking, where its precipitation is a common concern. enartis.comenartis.com The solubility product constant (Ksp) for calcium tartrate (CaTar) has been reported with a pKso of 6.11. researchgate.net The solubility is influenced by several environmental factors:

pH: The pH of the solution has a significant impact on the solubility of calcium tartrate. enartis.comenartis.com As the pH affects the speciation of tartaric acid, it consequently influences the concentration of tartrate ions (T²⁻) available to precipitate with calcium. bri.co.nz

Temperature: Unlike many salts, the solubility of calcium tartrate is not significantly affected by cooling. enartis.comenartis.com Its solubility is only about three times lower at -4°C than at 20°C. enartis.comenartis.com

Presence of Other Ions: The presence of other ions in the solution can affect the ionic strength and, consequently, the activity of the calcium and tartrate ions, thereby influencing the solubility.

Inhibiting Compounds: Certain compounds present in complex mixtures like wine can inhibit the precipitation of calcium tartrate. These include gluconic acid, malic acid, citric acid, and various colloids. enartis.comenartis.com

The determination of the solubility product often involves experimental techniques such as titration of a saturated solution. mhchem.orghkedcity.netwebassign.netyoutube.com For instance, the concentration of hydroxide (B78521) ions in a saturated calcium hydroxide solution can be determined by titration with a standardized acid, which then allows for the calculation of the Ksp. mhchem.orgwebassign.net

Metal-Ligand Complexation Studies with Tartrate Anions

Tartrate anions are effective ligands for a variety of metal ions, including calcium. The complexation between Ca²⁺ and tartrate has been studied using various techniques, including potentiometry. researchgate.net These studies have determined the stability constants for the formation of calcium tartrate complexes.

In addition to forming simple 1:1 complexes, tartrate can act as a bridging ligand, leading to the formation of binuclear or polymeric coordination compounds. nih.gov The coordination can involve both the carboxylate and hydroxyl groups of the tartrate molecule. The stereochemistry of the tartaric acid (L-(+), D-(-), or meso) can also influence the coordination ability and the structure of the resulting metal complexes. nih.gov

The interaction of tartrate with other metal ions is also of interest. For example, studies have investigated the complexation of lanthanide(III) ions with tartaric acid, revealing the formation of 1:2 metal-to-ligand complexes. nih.gov The hard and soft acids and bases (HSAB) theory predicts that hard cations like Ca²⁺ and lanthanide(III) ions will preferentially coordinate with the oxygen donor atoms of the tartrate ligand. nih.gov

Electrolyte Interactions and Activity Models in Aqueous Solutions

The behavior of this compound in aqueous solutions is also influenced by electrolyte interactions. In solutions with significant concentrations of ions, the activities of the ions, rather than their molar concentrations, must be considered to accurately describe the chemical equilibria. dtu.dk

Various models have been developed to predict the activity coefficients of ions in electrolyte solutions. These models, such as the Debye-Hückel theory and its extensions (e.g., Pitzer equations), account for the electrostatic interactions between ions. researchgate.net More advanced models, like the electrolyte PC-SAFT and e-CPA equations of state, have been applied to model the mean ionic activity coefficients in complex aqueous electrolyte systems. dtu.dkresearchgate.net

Advanced Analytical Methodologies for Chemical Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For Calcium dihydrogen ditartrate, both High-Performance Liquid Chromatography and Ion Chromatography are invaluable for purity assessment and the detection of ionic species.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. researchgate.net Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and robustness. nih.gov For this compound, HPLC methods can be developed to assess its purity by separating the tartrate and calcium ions from any potential impurities.

A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column where the separation occurs, a detector, and a data acquisition system. researchgate.net The choice of column and mobile phase is critical for achieving the desired separation. For the analysis of tartaric acid and its salts, reversed-phase columns, such as C18, are often employed with an aqueous mobile phase containing a buffer to control the pH.

Detailed Research Findings:

An isocratic HPLC method can be optimized for the quantitative determination of the tartrate moiety in this compound. The chromatographic conditions would involve a C18 column with a mobile phase consisting of a phosphate (B84403) buffer at a low pH (e.g., pH 2.5) and an organic modifier like methanol (B129727) or acetonitrile. The low pH ensures that the tartaric acid is in its undissociated form, leading to better retention and peak shape on a reversed-phase column. Detection is typically achieved using a UV detector at a wavelength around 210 nm, where the carboxyl groups of the tartaric acid absorb.

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | 95:5 (v/v) 25 mM Potassium Phosphate buffer (pH 2.5) : Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Retention Time (Tartrate) | Approximately 4.5 min |

This interactive table summarizes typical HPLC parameters for tartrate analysis.

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and determination of ionic species. researchgate.net It is particularly well-suited for the analysis of this compound as it can simultaneously determine the concentration of both the calcium (Ca²⁺) and tartrate (C₄H₄O₆²⁻) ions. researchgate.net The technique utilizes ion-exchange resins to separate ions based on their charge and size. researchgate.net

A typical IC system includes a pump, an injection valve, a separation column (containing an ion-exchange resin), a suppressor, and a conductivity detector. researchgate.net The suppressor is a key component that reduces the background conductivity of the eluent, thereby enhancing the sensitivity of the detection for the analyte ions. researchgate.net

Detailed Research Findings:

For the analysis of this compound, a dual-column IC system can be employed. A cation-exchange column with an acidic eluent (e.g., methanesulfonic acid) is used for the determination of calcium ions. An anion-exchange column with a basic eluent (e.g., sodium hydroxide (B78521) or a carbonate-bicarbonate buffer) is used for the determination of tartrate ions. nih.gov

Cation Analysis (Calcium):

Column: Cation-exchange column (e.g., IonPac CS12A)

Eluent: 20 mN Methanesulfonic acid

Flow Rate: 1.0 mL/min

Detection: Suppressed conductivity

Anion Analysis (Tartrate):

Column: Anion-exchange column (e.g., IonPac AS11-HC)

Eluent: 30 mM Sodium hydroxide

Flow Rate: 1.5 mL/min

Detection: Suppressed conductivity

| Analyte | Column Type | Eluent | Expected Retention Time (min) |

| Calcium (Ca²⁺) | Cation-Exchange | 20 mN Methanesulfonic Acid | ~ 3.8 |

| Tartrate (C₄H₄O₆²⁻) | Anion-Exchange | 30 mM Sodium Hydroxide | ~ 5.2 |

This interactive table presents typical Ion Chromatography conditions for the analysis of Calcium and Tartrate ions.

Atomic Spectrometry for Elemental Composition

Atomic spectrometry techniques are used to determine the elemental composition of a sample. youtube.com These methods are highly sensitive and specific for the detection of individual elements. For this compound, Atomic Absorption Spectrophotometry and Energy Dispersive X-ray Spectroscopy are particularly useful for confirming the presence and quantity of calcium.

Atomic Absorption Spectrophotometry (AAS) is a technique for determining the concentration of a particular metal element in a sample. csun.edu It relies on the principle that atoms of an element will absorb light at specific wavelengths that are characteristic of that element. colostate.edu For the analysis of calcium in this compound, a sample solution is aspirated into a flame, where it is atomized. pdx.edu A light beam from a calcium hollow-cathode lamp is passed through the flame, and the amount of light absorbed is proportional to the concentration of calcium atoms. csun.edu

Detailed Research Findings:

To minimize chemical interferences, a releasing agent such as lanthanum chloride is often added to the sample and standard solutions. nemi.gov The presence of phosphate or sulfate (B86663) can suppress the calcium signal, and lanthanum effectively counteracts this effect. csun.edu

| Parameter | Setting |

| Wavelength | 422.7 nm |

| Slit Width | 0.7 nm |

| Lamp Current | 10 mA |

| Flame | Air-Acetylene |

| Releasing Agent | 1% (w/v) Lanthanum Chloride |

This interactive table provides typical instrument settings for the determination of calcium by Atomic Absorption Spectrophotometry.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org It is often coupled with electron microscopy. The technique relies on the interaction of an electron beam with the sample, which causes the emission of characteristic X-rays from each element present. openaccesspub.org The energy of these X-rays is unique to each element, allowing for their identification. openaccesspub.org EDS can provide semi-quantitative information about the elemental composition of this compound, confirming the presence of calcium, carbon, and oxygen. nih.gov

Detailed Research Findings:

An EDS spectrum of this compound would show distinct peaks corresponding to the characteristic X-ray emission energies of Calcium (Ca), Carbon (C), and Oxygen (O). The relative intensities of these peaks can be used to estimate the elemental composition of the sample. For instance, the Kα line for calcium is at 3.69 keV, for oxygen at 0.525 keV, and for carbon at 0.277 keV.

Mass Spectrometry for Molecular Identification and Fragmentation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the identification of unknown compounds, the quantification of known compounds, and the elucidation of the structure and chemical properties of molecules. When coupled with a separation technique like HPLC or CE, it provides a high degree of specificity.

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, as it can generate ions from the non-volatile and thermally labile tartrate species in solution. In negative ion mode, the deprotonated dihydrogen ditartrate ion [C₄H₅O₆]⁻ and the tartrate dianion [C₄H₄O₆]²⁻ would be expected. In positive ion mode, adducts with cations such as sodium or potassium might be observed, as well as the calcium-containing species.

Detailed Research Findings:

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions to obtain structural information. The fragmentation of the tartrate ion typically involves the loss of water (H₂O) and carbon dioxide (CO₂). This fragmentation pattern can be used to confirm the identity of the tartrate moiety.

| Precursor Ion (m/z) | Fragmentation Products (m/z) |

| 149.009 [C₄H₅O₆]⁻ | 131.00 (loss of H₂O), 105.01 (loss of CO₂), 87.00 (loss of H₂O and CO₂) |

| 74.00 [C₄H₄O₆]²⁻ | Further fragmentation is less common under typical CID conditions |

This interactive table shows the expected fragmentation of the dihydrogen ditartrate ion in negative mode ESI-MS/MS.

Electrochemical Methods for Solution Concentration Monitoring

Electrochemical methods are a group of analytical techniques that use the measurement of electrical quantities such as potential, current, or charge to determine the concentration of a species in a solution. For this compound, potentiometry with an ion-selective electrode (ISE) is a viable method for monitoring the concentration of calcium ions in a solution.

Detailed Research Findings:

A calcium ion-selective electrode is a type of sensor that develops a potential that is proportional to the logarithm of the activity of calcium ions in a solution. By measuring this potential relative to a reference electrode, the concentration of free calcium ions can be determined. This is particularly useful for real-time monitoring of processes involving this compound, such as in crystallization or dissolution studies.

The response of the electrode is described by the Nernst equation. Calibration is performed using a series of standard solutions of known calcium concentration. It is important to maintain a constant ionic strength in both the standards and the sample solutions, which can be achieved by adding an ionic strength adjustment buffer (ISAB).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure, energy, and other properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. wikipedia.orgscispace.com Instead of relying on the complex many-electron wavefunction, DFT utilizes the spatially dependent electron density as the fundamental variable, making it computationally more efficient than other high-level methods. wikipedia.orgacademie-sciences.fr This approach is widely used to understand ground-state properties, bonding characteristics, and reactivity. scispace.comrsc.org

In studies of calcium salts of organic acids, DFT is a key tool for optimizing molecular geometries and calculating atomic charges. For instance, in a study on 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP)-Ca salts, the MDP molecule was optimized using the B3LYP exchange-correlation functional with a 6-31G(d,p) basis set. nih.gov This level of theory allowed for the calculation of partial atomic charges using the Restrained Electrostatic Potential (RESP) method, which is crucial for developing accurate parameters for subsequent molecular simulations. nih.gov A similar DFT approach could be applied to calcium dihydrogen ditartrate to elucidate the nature of the ionic bond between the calcium ion and the dihydrogen ditartrate anions, as well as the intramolecular interactions within the tartrate moiety. DFT can also be used to explore how interactions with water molecules affect the electronic structure of the salt, providing insights into its solvation and crystal growth mechanisms. academie-sciences.fr

Table 1: Example of DFT Application in a Related Calcium Salt System

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) | To find the lowest energy structure of the organic anion. | nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. acs.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide highly accurate benchmarks for molecular properties. uchicago.eduaps.org

For a compound like this compound, ab initio calculations could be used to:

Accurately determine the binding energy between the Ca²⁺ ion and the dihydrogen ditartrate anions.

Calculate detailed potential energy surfaces for conformational changes or reaction pathways.

Predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data from FTIR and Raman spectroscopy to validate the computed structures.

While brute-force ab initio molecular dynamics simulations are often prohibitively expensive for large systems in condensed phases acs.org, high-accuracy single-point energy calculations on optimized geometries can be invaluable. For example, ab initio calculations have been used to predict the existence and binding mechanisms of complexes involving calcium ions, providing insights that are crucial for materials science applications like hydrogen storage. aps.org

Molecular Simulation Techniques

Molecular simulations are computational methods that model the behavior and interactions of atoms and molecules over time. They bridge the gap between quantum mechanical descriptions and macroscopic properties.

Molecular Dynamics (MD) is a powerful simulation technique used to study the physical movement of atoms and molecules. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves over time, providing detailed information on conformational changes, transport phenomena, and thermodynamic properties. japsonline.commdpi.com

MD simulations are particularly well-suited for studying calcium salts in both aqueous solutions and the solid state. A notable example is the investigation of the hydrolytic stability of MDP-Ca salts. nih.gov In that study, MD simulations were performed using the Gromacs software to model the behavior of the salt in both acidic and neutral aqueous environments. The simulations showed that in a neutral environment, Ca²⁺ ions form clusters with phosphate groups and water molecules. nih.gov However, in an acidic environment, the Ca²⁺ ions separate from the MDP anion to interact with water molecules, leading to the degradation of the salt's structure. nih.gov

This type of simulation could be directly applied to this compound to understand:

Solvation Structure: How water molecules arrange around the calcium and dihydrogen ditartrate ions in solution.

Ion Pairing: The dynamics and stability of ion pairs in solution.

Solid-State Stability: The structural integrity and dynamics of the crystal lattice at different temperatures.

Interfacial Phenomena: The interaction of the crystal surfaces with an aqueous environment, which is fundamental to understanding dissolution and precipitation processes.

Table 2: Typical Parameters for an MD Simulation of a Calcium Salt

| Parameter | Description | Example Value/Software | Reference |

|---|---|---|---|

| Simulation Software | Program used to run the MD calculations. | Gromacs 2021.2 | nih.gov |

| Force Field | A set of parameters describing the potential energy of the system. | Derived from DFT calculations (e.g., RESP charges). | nih.gov |

| Water Model | Model used to simulate water molecules. | TIP4P, TIP4P/2005 | uchicago.edu |

| Simulation Time | The duration of the simulation. | 50 ns | mdpi.com |

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry and materials science, they are frequently used to study equilibrium properties of systems, such as the adsorption of molecules onto surfaces and the structure of complex fluids. uchicago.edu Methods like Grand Canonical Monte Carlo (GCMC) are particularly effective for simulating adsorption isotherms by allowing the number of particles in the system to fluctuate at a constant chemical potential. ed.ac.uk

For this compound, MC simulations could be employed to investigate:

Water Adsorption: The mechanism and capacity of water vapor adsorption onto the crystal surfaces, which is critical for understanding its hygroscopicity and stability.

Adsorption of Inhibitors: How potential crystal growth inhibitors or other small molecules adsorb to specific faces of the this compound crystal, which could explain mechanisms of polymorphism control or impurity effects.

For example, Gibbs ensemble Monte Carlo simulations have been successfully used to study water adsorption in high-performing metal-organic frameworks (MOFs), achieving good agreement with experimental adsorption isotherms and heats of adsorption. uchicago.edu A similar approach could provide a molecular-level picture of the interactions governing the adsorption of molecules on the surface of solid this compound.

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling aims to predict and correlate the macroscopic properties and reaction rates of chemical systems based on physical principles. These models are essential for process design, optimization, and understanding chemical stability. curtin.edu.au

For electrolyte solutions, thermodynamic models like the Extended Pitzer Model of Archer or equations of state such as ePC-SAFT are used to describe the non-ideal behavior of ions in solution. researchgate.netresearchgate.net These models can accurately correlate experimental data like osmotic coefficients and mean ionic activity coefficients as a function of salt concentration. researchgate.net A study on various aqueous tartrate salt solutions (including disodium (B8443419) tartrate and sodium potassium tartrate) successfully used the Extended Pitzer Model to describe their thermodynamic properties. researchgate.net Such a model would be highly applicable to aqueous solutions of this compound to predict its solubility, activity coefficients, and osmotic pressure under various conditions.

Kinetic modeling could be used to understand the rates of crystallization and dissolution. By combining theoretical models with experimental data, it is possible to develop a comprehensive understanding of the mechanisms governing these phase transitions. ed.ac.uk

Predictive Models for Phase Behavior and Solution Equilibria

The phase behavior and solution equilibria of this compound in aqueous environments are governed by a complex interplay of thermodynamic factors. Predictive models are essential for understanding and quantifying these phenomena, which are critical in processes such as industrial crystallization and pharmaceutical formulation.

Advanced thermodynamic models are employed to predict the solubility, speciation, and phase diagrams of electrolyte systems. For a salt like this compound, which dissociates in solution, the OLI Systems' thermodynamic framework, often integrated with process simulators like HYSYS, provides a robust platform for such predictions. ualberta.cascribd.com This framework is built upon the Helgeson equation of state and utilizes extensive databanks of chemical and phase equilibrium data to model the behavior of aqueous electrolyte solutions over a wide range of temperatures, pressures, and compositions. ualberta.cascribd.com

These models account for the various ionic species present in solution, including Ca²⁺, H₂C₄H₄O₆⁻ (dihydrogen tartrate), HC₄H₄O₆²⁻, and C₄H₄O₆²⁻, and their interactions with water molecules. The equilibrium constants for the dissociation reactions of tartaric acid and the formation of calcium tartrate complexes are central to these calculations. ualberta.ca

Another powerful approach for modeling the thermodynamic properties of solutions containing organic salts is the electrolyte Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT). researchgate.net This model is particularly adept at handling non-spherical molecules and intermolecular interactions, such as hydrogen bonding, which are characteristic of tartrate ions. researchgate.net By representing molecules as chains of spherical segments, ePC-SAFT can accurately predict properties like solution density and osmotic coefficients, which are fundamental to understanding phase equilibria. researchgate.net

The application of these models allows for the construction of detailed phase diagrams and the prediction of solubility limits under various conditions, which is invaluable for controlling the crystallization process and ensuring the desired solid form is obtained.

Table 1: Predictive Thermodynamic Models for Aqueous Electrolyte Solutions

| Model/Framework | Key Features | Applicability to this compound |

| OLI/HYSYS | Utilizes the Helgeson equation of state; comprehensive databanks for aqueous species; predicts speciation, solubility, and phase equilibria. ualberta.cascribd.com | Can model the complex ionic equilibria of this compound in aqueous solutions across various temperatures and pressures. ualberta.ca |

| ePC-SAFT | Accounts for molecular shape and association (e.g., hydrogen bonding); suitable for organic salts. researchgate.net | Can accurately model the thermodynamic properties of aqueous solutions of this compound, considering the non-spherical nature of the tartrate anion. researchgate.net |

| UNIversal Functional Activity Coefficient (UNIFAC) | Group contribution method for predicting activity coefficients. researchgate.net | Can be used to estimate the phase behavior in multicomponent systems containing this compound and other organic molecules. researchgate.net |

Computational Approaches to Nucleation and Growth Kinetics

The formation of this compound crystals from a supersaturated solution is a complex process initiated by nucleation followed by crystal growth. Computational methods provide molecular-level insights into these kinetic processes, which are often difficult to probe experimentally. researchgate.net

Nucleation:

Classical Nucleation Theory (CNT) provides a fundamental framework for understanding the initial formation of a new crystalline phase. However, recent computational studies on various systems have highlighted the existence of non-classical nucleation pathways, where pre-nucleation clusters and intermediate amorphous phases may play a crucial role. researchgate.netmdpi.com

Molecular Dynamics (MD) simulations are a powerful tool for investigating the early stages of nucleation. aps.org By simulating the motion of individual ions and molecules in a supersaturated solution, MD can reveal the formation of ionic clusters and their evolution into stable crystal nuclei. aps.org These simulations can help to identify the critical nucleus size and the free energy barrier to nucleation. researchgate.net For this compound, MD simulations could elucidate the role of solvent molecules and the specific interactions between calcium ions and dihydrogen tartrate ions in the formation of the initial solid phase.

Advanced computational techniques such as classical density functional theory and QM/MM (Quantum Mechanics/Molecular Mechanics) models can provide a more accurate description of the nucleation process. researchgate.netacs.org QM/MM methods, for instance, can treat the reacting core of a system with high-level quantum mechanics while the surrounding solvent is modeled with more computationally efficient molecular mechanics, offering a balance between accuracy and computational cost. acs.org

Growth Kinetics:

Once stable nuclei have formed, they grow into larger crystals. The rate of crystal growth is influenced by factors such as supersaturation, temperature, and the presence of impurities. Computational models can be used to study the mechanisms of crystal growth at the atomic scale. ajsonline.orgresearchgate.net

MD simulations can be employed to model the attachment of growth units (calcium and dihydrogen tartrate ions) from the solution onto the crystal surface. aps.org These simulations can provide insights into the nature of the crystal-melt interface and the role of surface diffusion in the growth process. ajsonline.org By calculating the kinetic properties of the interface, such as its mobility, it is possible to predict crystal growth rates under different conditions. aps.org

Table 2: Computational Methods for Studying Crystallization

| Computational Method | Focus | Insights for this compound |

| Molecular Dynamics (MD) Simulations | Simulates atomic and molecular motion over time. aps.org | Elucidates pathways of nucleation, structure of pre-nucleation clusters, and mechanisms of ion attachment at crystal surfaces. aps.org |

| Classical Nucleation Theory (CNT) & Extensions | Describes the free energy barrier to forming a stable nucleus. researchgate.net | Provides a theoretical framework to predict nucleation rates, though may require modification for non-classical pathways. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines high-accuracy quantum calculations on a small region with classical mechanics for the larger environment. acs.org | Offers a highly accurate description of the electronic interactions involved in the formation of bonds during nucleation and growth. acs.org |

| Classical Density Functional Theory (cDFT) | Models the thermodynamic properties of a system based on its density distribution. researchgate.net | Can be used to study the nucleation of crystalline solids from solution without assumptions about order parameters. researchgate.net |

Emerging Research Frontiers and Advanced Materials Science Applications of Calcium Dihydrogen Ditartrate

Recent advancements in materials science have identified calcium dihydrogen ditartrate and related tartrate complexes as compounds with significant potential for novel applications. Research is exploring their synthesis at the nanoscale, integration into advanced materials, and use in bio-inspired and functional systems.

Q & A

Q. What are the recommended synthesis routes for calcium dihydrogen ditartrate, and how do reaction conditions influence crystallinity?

this compound (CAS 5743-33-9) is synthesized via acid-base reactions between tartaric acid derivatives and calcium salts. Key parameters include pH control (ideally ~3.2–3.5), stoichiometric ratios of reactants, and crystallization temperature. For example, neutralizing L-tartaric acid with calcium hydroxide under controlled pH yields the compound. Crystallinity can be optimized by adjusting supersaturation levels during cooling crystallization . Characterization via X-ray diffraction (XRD) and infrared (IR) spectroscopy is critical to confirm phase purity, as seen in analogous calcium phosphate studies .

Q. How should researchers design experiments to assess the compound’s stability under varying humidity and temperature?

Stability studies require accelerated aging tests:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Dynamic vapor sorption (DVS) to measure hygroscopicity across humidity gradients (e.g., 0–90% RH).

- Long-term storage trials at 25°C/60% RH and 40°C/75% RH, with periodic sampling for XRD and HPLC analysis to detect polymorphic transitions or hydrolysis. Reference methodologies from calcium phosphate stability protocols, which emphasize controlled environments and multi-technique validation .

Q. What analytical techniques are essential for characterizing this compound in multi-component systems?

- XRD : Identifies crystalline phases and detects impurities (e.g., residual tartaric acid).

- IR spectroscopy : Confirms functional groups (e.g., carboxylate and hydroxyl stretches).

- Ion chromatography : Quantifies free calcium and tartrate ions to assess dissociation.

- Scanning electron microscopy (SEM) : Visualizes particle morphology and aggregation. Cross-referencing data from these techniques ensures robust identification, as demonstrated in studies of related calcium salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Discrepancies often arise from variations in ionic strength, temperature, and solvent purity. A systematic approach includes:

- Isothermal saturation methods : Measure solubility in buffered solutions (e.g., phosphate or citrate buffers) to mimic physiological conditions.

- Chevron plots : Analyze temperature-dependent solubility trends to identify thermodynamic vs. kinetic solubility.

- Ion-specific electrodes : Monitor free calcium ion activity to account for complexation effects. Studies on calcium phosphate solubility, which highlight pH and ion-pairing effects, provide a methodological framework .

Q. What advanced statistical methods are suitable for optimizing this compound synthesis in complex matrices?

- Plackett-Burman design : Screens critical variables (e.g., pH, reactant concentration, stirring rate) with minimal experimental runs.

- Box-Behnken response surface methodology (RSM) : Models non-linear interactions between variables to maximize yield or purity.

- Principal component analysis (PCA) : Reduces dimensionality in multi-parameter datasets (e.g., combining XRD, IR, and SEM data). These methods, validated in microbial fermentation and material synthesis studies, enable efficient process optimization .

Q. How can mechanistic studies elucidate the role of this compound in crystal growth inhibition or promotion?

- Atomic force microscopy (AFM) : Tracks real-time crystal growth on surfaces.

- Molecular dynamics simulations : Predict binding affinities between calcium ions and tartrate groups.

- In situ Raman spectroscopy : Monitors phase transitions during nucleation. Comparative studies with structurally similar inhibitors (e.g., citrate or malate salts) can reveal structure-activity relationships .

Data Contradiction and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Process analytical technology (PAT) : Implement inline pH and conductivity probes for real-time monitoring.

- Design of experiments (DoE) : Identify critical quality attributes (CQAs) affecting reproducibility.

- Strict raw material specifications : Use USP-grade reagents and validate water purity (e.g., resistivity ≥18 MΩ·cm). Guidelines from pharmaceutical excipient studies emphasize documentation of deviations and root-cause analysis .

Q. How should researchers address conflicting reports on the compound’s thermal decomposition pathways?

- Controlled-rate thermal analysis (CRTA) : Differentiate between dehydration and oxidative decomposition steps.

- Mass spectrometry-coupled TGA : Identifies volatile decomposition products (e.g., CO₂, H₂O).

- High-temperature XRD : Captures phase transitions in situ. Cross-validation with computational models (e.g., density functional theory) can reconcile experimental discrepancies .

Methodological Best Practices

Q. What protocols ensure ethical and safe handling of this compound in laboratory settings?

- Engineering controls : Use fume hoods for powder handling to minimize inhalation risks.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize acidic residues before disposal. Safety guidelines from hazard communication standards (e.g., OSHA) and REACH registrations provide a compliance framework .

Q. How can researchers enhance the rigor of this compound studies for peer-reviewed publication?

- MIAPE guidelines : Report detailed experimental metadata (e.g., instrument calibration dates).

- Open data practices : Share raw spectra, chromatograms, and crystallographic data in repositories.

- Blinded analysis : Separate sample preparation and data interpretation roles to reduce bias.

Adherence to reporting standards for analytical chemistry ensures transparency and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.